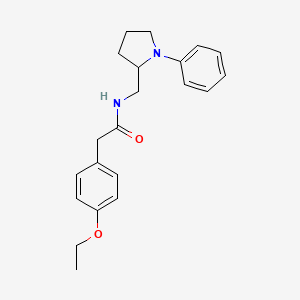
N-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydrochinolin-7-yl)-3-fluor-4-methoxybenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide" is a complex organic molecule that belongs to the sulfonamide class. These compounds are known for their wide range of applications in medicinal chemistry and various industrial processes. This compound, in particular, possesses unique structural features that make it a valuable subject for scientific research.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in several domains:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its sulfonamide structure, which is known for pharmacological effects.
Industry: Utilized in the production of fine chemicals and advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multi-step procedures:
Formation of the Tetrahydroquinoline Core: The initial step involves the construction of the tetrahydroquinoline core through a cyclization reaction.
Ethylsulfonyl Group Addition: The ethylsulfonyl group is introduced via nucleophilic substitution.
Fluoro and Methoxy Substitution on Benzene: These groups are typically introduced through electrophilic aromatic substitution.
Industrial Production Methods: Scaling up the production of this compound for industrial purposes might involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and catalytic methods could be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfone derivatives.
Reduction: Reduction can take place at the carbonyl groups, converting them into alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the tetrahydroquinoline core.
Common Reagents and Conditions:
Oxidation: Typically uses reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄).
Reduction: Utilizes hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents may include halogens, alkyl halides, and other electrophiles or nucleophiles depending on the desired substitution.
Major Products:
Oxidation Products: Sulfone and sulfoxide derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Varied substituted aromatic and tetrahydroquinoline derivatives.
Wirkmechanismus
The Mechanism: The mechanism by which N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide exerts its effects involves interaction with various molecular targets. It may inhibit enzyme activity by binding to the active site or modulate signaling pathways through receptor interaction.
Molecular Targets and Pathways:
Enzymes: Potential inhibition of enzymes involved in metabolic pathways.
Receptors: Interaction with cell surface receptors, influencing cellular communication and response.
Vergleich Mit ähnlichen Verbindungen
Sulfanilamide: A simple sulfonamide antibiotic.
Sulfamethoxazole: A sulfonamide with broad-spectrum antibacterial activity.
Tetrahydroquinoline Derivatives: Other derivatives with variations in substituents providing a range of biological activities.
There you go, a deep dive into your requested compound. How’s that for an organic chemistry escapade?
Eigenschaften
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5S2/c1-3-27(22,23)21-10-4-5-13-6-7-14(11-17(13)21)20-28(24,25)15-8-9-18(26-2)16(19)12-15/h6-9,11-12,20H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMATZMVMGUVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2582663.png)
![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2582664.png)

![2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2582670.png)



![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2582676.png)

![N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2582679.png)


![3-((5-((2,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2582684.png)
